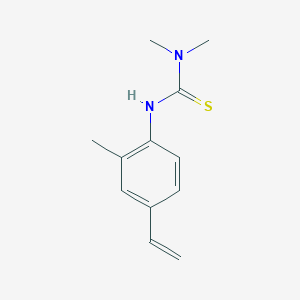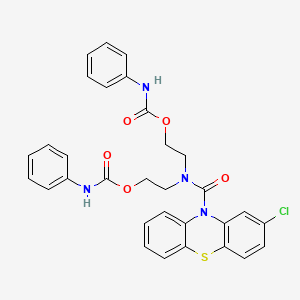
10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((phenylamino)carbonyl)oxy)ethyl)-2-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((phenylamino)carbonyl)oxy)ethyl)-2-chloro-: is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((phenylamino)carbonyl)oxy)ethyl)-2-chloro- typically involves multiple steps, starting with the preparation of the phenothiazine core. This core is then functionalized with a carboxamide group and further modified with bis(2-(((phenylamino)carbonyl)oxy)ethyl) and a chlorine atom. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((phenylamino)carbonyl)oxy)ethyl)-2-chloro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties and applications.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((phenylamino)carbonyl)oxy)ethyl)-2-chloro- has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound’s properties make it suitable for use in materials science, including the development of new polymers and coatings.
作用機序
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((phenylamino)carbonyl)oxy)ethyl)-2-chloro- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((methylamino)carbonyl)oxy)ethyl)
- 10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)
Uniqueness
Compared to similar compounds, 10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((phenylamino)carbonyl)oxy)ethyl)-2-chloro- stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the chlorine atom and the phenylamino carbonyl groups contribute to its reactivity and versatility in various chemical and biological contexts.
特性
CAS番号 |
65241-07-8 |
|---|---|
分子式 |
C31H27ClN4O5S |
分子量 |
603.1 g/mol |
IUPAC名 |
2-[(2-chlorophenothiazine-10-carbonyl)-[2-(phenylcarbamoyloxy)ethyl]amino]ethyl N-phenylcarbamate |
InChI |
InChI=1S/C31H27ClN4O5S/c32-22-15-16-28-26(21-22)36(25-13-7-8-14-27(25)42-28)31(39)35(17-19-40-29(37)33-23-9-3-1-4-10-23)18-20-41-30(38)34-24-11-5-2-6-12-24/h1-16,21H,17-20H2,(H,33,37)(H,34,38) |
InChIキー |
BYPXFMSOXCXYHZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)OCCN(CCOC(=O)NC2=CC=CC=C2)C(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


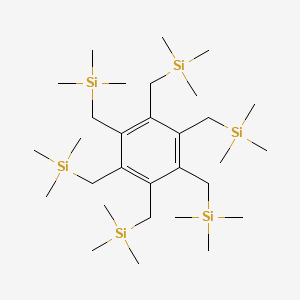
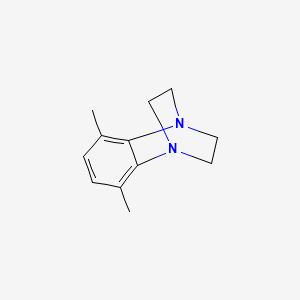
![1,3-Naphthalenedisulfonic acid, 7,7'-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis-](/img/structure/B14485289.png)
![2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile](/img/structure/B14485295.png)
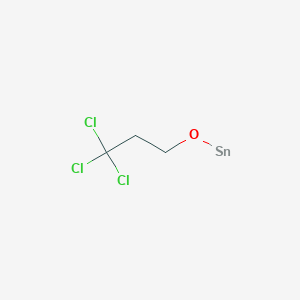

![6,6-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14485310.png)
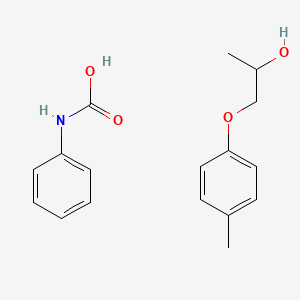
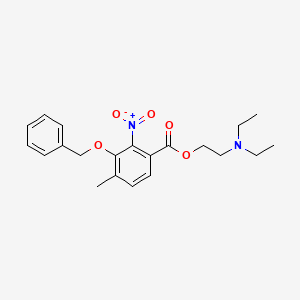
![7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14485349.png)
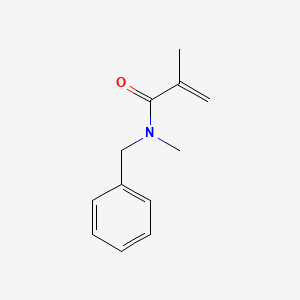
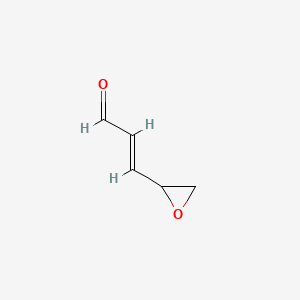
oxophosphanium](/img/structure/B14485371.png)
